molecular formula C18H13ClF3N3OS B2498194 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 851079-26-0

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2498194
CAS No.: 851079-26-0
M. Wt: 411.83
InChI Key: WJMJKOBGTQBWLR-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H13ClF3N3OS and its molecular weight is 411.83. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that features a complex structure characterized by an imidazole ring, a thioether linkage, and distinct aromatic groups. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry applications. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The unique features of the compound include:

  • Imidazole Ring : Known for its role in various biological systems and as a pharmacophore in drug design.
  • Thioether Linkage : Often enhances the lipophilicity and bioavailability of compounds.
  • Trifluoromethyl Group : Increases metabolic stability and alters electronic properties, which can enhance biological activity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit key enzymes involved in cancer progression. Notably, similar compounds have shown to inhibit Raf kinase activity, which is crucial in several cancer signaling pathways.

Case Studies :

  • Inhibition of Raf Kinase : Studies have demonstrated that imidazole derivatives can effectively inhibit Raf kinase, leading to reduced proliferation of cancer cells.
  • Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in terms of cytotoxic effects.
CompoundIC50 (µM)Cancer Cell Line
Example A10.5A549 (Lung)
Example B15.3MCF-7 (Breast)

Antimicrobial Activity

Compounds containing thioether functionalities are known for their antimicrobial properties. The presence of the imidazole ring may further enhance this activity through various mechanisms including disruption of microbial cell membranes.

Research Findings :

  • Antibacterial Tests : The compound has been evaluated against a range of bacterial strains, demonstrating moderate to strong inhibitory effects.
  • Antifungal Activity : Similar imidazole-thioether compounds have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

Research into the anti-inflammatory potential of imidazole derivatives indicates that they can modulate inflammatory pathways. The thioether group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Inhibits enzymes critical for tumor growth and microbial survival.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Alters ROS levels, which can lead to apoptosis in cancer cells.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS/c19-12-5-7-13(8-6-12)25-10-9-23-17(25)27-11-16(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJKOBGTQBWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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